5-(5-bromo-2-fluoro-3-methylphenyl)oxazole
Description
Overview of Heterocyclic Chemistry with Emphasis on Oxazole (B20620) Ring Systems
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These non-carbon atoms, typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. Among the vast array of heterocyclic systems, azoles—five-membered rings containing a nitrogen atom and at least one other heteroatom—are of particular importance.
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. nih.govnih.gov First prepared in 1947, this planar, unsaturated ring system is aromatic, though less so than its sulfur analogue, thiazole. organic-chemistry.org Oxazole is a weak base with a pKa of approximately 0.8 for its conjugate acid. organic-chemistry.org The oxazole nucleus is a privileged scaffold in medicinal chemistry and materials science due to its ability to engage in various non-covalent interactions, making it a valuable component in the design of new functional molecules. nih.govresearchgate.net The synthesis of oxazoles can be achieved through several methods, including the Robinson-Gabriel synthesis, the reaction of acid amides with α-haloketones, and the highly versatile Van Leusen oxazole synthesis. researchgate.netwikipedia.org
Academic Significance of Halogenated and Methyl-Substituted Aromatic Scaffolds
The introduction of halogen atoms and methyl groups onto aromatic rings is a fundamental strategy in modern medicinal chemistry and materials science. These substituents are used to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govchemrxiv.org
Halogens, particularly fluorine and bromine, can significantly alter a compound's electronic profile and conformation. google.com Fluorine, the most electronegative element, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate the acidity of nearby functional groups. google.com Bromine, being larger and more polarizable, is often introduced to increase potency and can participate in "halogen bonding," a specific type of non-covalent interaction with electron-donating atoms that can enhance ligand-target binding affinity. googleapis.com
The methyl group, while seemingly simple, can also play a crucial role. It can provide steric bulk to influence binding selectivity, and its lipophilic nature can improve membrane permeability. The strategic placement of these substituents on a phenyl ring, as seen in the "5-bromo-2-fluoro-3-methylphenyl" moiety, creates a complex and specific substitution pattern designed to optimize molecular properties for a particular application.
Rationale for Investigating 5-(5-bromo-2-fluoro-3-methylphenyl)oxazole in Chemical Research
The rationale for the synthesis and investigation of this compound stems from the convergence of the properties of its two core components: the oxazole ring and the substituted phenyl group. Oxazole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govnih.gov
The specific "5-bromo-2-fluoro-3-methylphenyl" substituent is a carefully designed chemical entity. The combination of bromo, fluoro, and methyl groups provides a unique electronic and steric profile. This pattern of substitution is found in various patented compounds, often explored as intermediates for agrochemicals or as core structures in the development of therapeutic agents, such as kinase inhibitors for cancer treatment. google.comgoogleapis.comgoogle.com
Therefore, the investigation of this compound is likely driven by its potential as a building block in the synthesis of more complex molecules for pharmaceutical or materials science applications. Researchers would be interested in how the electronic properties of the heavily substituted phenyl ring influence the reactivity and properties of the attached oxazole moiety, and how the combined scaffold might interact with biological targets.
Scope and Objectives of Methodological and Theoretical Investigations
While specific published research on this compound is limited, the typical scope for investigating a novel compound of this nature would encompass several key areas.
Methodological investigations would primarily focus on:
Synthesis and Optimization: Developing an efficient and scalable synthetic route. A likely approach would be the Van Leusen oxazole synthesis, which involves the reaction of 5-bromo-2-fluoro-3-methylbenzaldehyde (B1374601) with tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.orgmdpi.com This method is well-established for producing 5-substituted oxazoles from aromatic aldehydes. nih.govmdpi.com
Structural Characterization: Unambiguous confirmation of the molecular structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Exploratory Reactions: Using the synthesized compound as a precursor in further chemical transformations, such as cross-coupling reactions at the bromine-substituted position, to generate a library of related derivatives for screening purposes.
Theoretical investigations would aim to:
Computational Analysis: Employing density functional theory (DFT) and other computational methods to predict the molecule's geometry, electronic structure, and spectroscopic properties. chemrxiv.org
Structure-Property Relationship Studies: Correlating the calculated electronic properties with potential reactivity or biological activity. For instance, calculations can predict the electrostatic potential surface, highlighting regions of the molecule likely to engage in intermolecular interactions. nih.gov
Molecular Docking: If a biological target is hypothesized, molecular docking studies could be performed to predict the binding mode and affinity of the compound, guiding the design of more potent analogues. slideshare.net
The overarching objective of these investigations would be to fully characterize this compound and to evaluate its potential as a valuable intermediate for the development of new chemical entities with desired functional properties.
Data Tables
Table 1: Properties of the Oxazole Ring System
| Property | Description | Reference |
| Structure | Five-membered aromatic heterocycle with one oxygen and one nitrogen atom. | nih.gov |
| Formula | C₃H₃NO | nih.gov |
| Aromaticity | Aromatic, but less so than thiazole. | organic-chemistry.org |
| Basicity | Weakly basic (pKa of conjugate acid ≈ 0.8). | organic-chemistry.org |
| Reactivity | Undergoes electrophilic substitution, typically at the C5 position. | researchgate.net |
Properties
IUPAC Name |
5-(5-bromo-2-fluoro-3-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-6-2-7(11)3-8(10(6)12)9-4-13-5-14-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIAAZVRCFBUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C2=CN=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 5 Bromo 2 Fluoro 3 Methylphenyl Oxazole
Retrosynthetic Analysis of the Target Oxazole (B20620) Structure
A retrosynthetic analysis of 5-(5-bromo-2-fluoro-3-methylphenyl)oxazole provides a logical framework for devising its synthesis. The most common and efficient strategy for constructing 5-substituted oxazoles is the van Leusen oxazole synthesis. nih.govmdpi.comijpsonline.com This approach dictates the primary disconnection of the target molecule.
The C5-aryl bond and the oxazole ring itself are the key points for disconnection. The van Leusen reaction forms the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). Therefore, the most logical retrosynthetic pathway involves disconnecting the oxazole ring to reveal two primary building blocks: the aromatic aldehyde 5-bromo-2-fluoro-3-methylbenzaldehyde (B1374601) (I) and tosylmethyl isocyanide (TosMIC) (II) .
This disconnection is highly strategic as it simplifies a complex heterocyclic target into more readily accessible precursors. The synthesis of the polysubstituted benzaldehyde (B42025) (I) becomes the main challenge, while TosMIC (II) is a commercially available reagent.
Figure 1: Retrosynthetic Disconnection of this compound
**2.2. Synthesis of Key Intermediates and Precursors
The successful synthesis of the target oxazole hinges on the efficient preparation of its constituent precursors identified in the retrosynthetic analysis.
The core of the synthesis is the construction of the 5-bromo-2-fluoro-3-methylphenyl moiety, specifically in the form of an aldehyde functional group required for the van Leusen reaction. The precise arrangement of four different substituents on the benzene (B151609) ring necessitates regiocontrolled synthetic steps.
Synthesizing the polysubstituted benzene ring often involves the strategic introduction of halogen atoms onto a pre-existing aromatic scaffold.
Electrophilic Bromination: A common strategy is the electrophilic bromination of a suitably substituted precursor. For instance, the synthesis of the related compound 5-bromo-2-fluorobenzaldehyde (B134332) can be achieved by the bromination of 2-fluorobenzaldehyde (B47322) using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst such as aluminum trichloride (B1173362) or simply in strong acid like sulfuric acid. google.com The fluorine atom is an ortho-, para-director, and the formyl group is a meta-director. In 2-fluorobenzaldehyde, the para-position relative to the fluorine atom (C5) is activated, facilitating regioselective bromination at that site. A similar strategy could theoretically be applied to 2-fluoro-3-methylbenzaldehyde, where the C5 position is activated by both the ortho-fluorine and the para-methyl group, directing the incoming electrophilic bromine.
Sandmeyer Reaction: An alternative route to introduce a bromine or fluorine atom is via the Sandmeyer reaction, starting from a corresponding amino-substituted precursor. For example, the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate involves treating the precursor methyl 2-amino-4-fluoro-5-methylbenzoate with sodium nitrite (B80452) in hydrobromic acid, followed by the addition of copper(I) bromide. chemicalbook.com This highlights a powerful method for regioselective halogen installation that is dictated by the position of a precursor amine group. A patent also describes the preparation of 5-bromo-3-fluoro-2-methylbenzoate from 2-methyl-3-amino-5-bromobenzoate via a diazotization reaction, demonstrating the industrial applicability of this strategy. google.com
Table 1: Selected Regioselective Halogenation Reactions
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 2-Fluorobenzaldehyde | N-Bromosuccinimide, AlCl₃, H₂SO₄ | 5-Bromo-2-fluorobenzaldehyde | 80% | google.com |
| 2-Fluorobenzaldehyde | KBrO₃, H₂SO₄ | 5-Bromo-2-fluorobenzaldehyde | 88% | chemicalbook.com |
| Methyl 2-amino-4-fluoro-5-methylbenzoate | 1. NaNO₂, HBr2. CuBr | Methyl 2-bromo-4-fluoro-5-methylbenzoate | 74% | chemicalbook.com |
Once the desired substitution pattern is established on the phenyl ring, functional group interconversions may be necessary to install the aldehyde group required for the oxazole synthesis.
Oxidation of a Methyl Group: If the synthesis starts from a toluene (B28343) derivative like 1-bromo-4-fluoro-2,5-dimethylbenzene, the methyl group at the desired position could be selectively oxidized to a formyl group. This can be a challenging transformation requiring specific oxidizing agents to avoid over-oxidation to the carboxylic acid.
Reduction of a Carboxylic Acid or Ester: A more controlled method involves synthesizing the corresponding benzoic acid or benzoate (B1203000) ester, such as 5-bromo-2-fluoro-3-methylbenzoic acid, and then reducing it to the aldehyde. This can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent reduction to the alcohol.
Formylation of an Organometallic Intermediate: Directed ortho-metalation is another powerful tool. For instance, starting with 1-bromo-4-fluoro-2-methylbenzene, lithiation directed by the fluorine atom could be followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde. The synthesis of 5-bromo-2-fluorobenzaldehyde has been reported via lithiation of 1-bromo-4-fluorobenzene (B142099) followed by reaction with methyl formate.
The van Leusen reaction, identified as the key cyclization step, requires a specific precursor to form the oxazole heterocycle.
Tosylmethyl Isocyanide (TosMIC): The most crucial precursor for the van Leusen oxazole synthesis is tosylmethyl isocyanide (TosMIC). nih.govmdpi.comijpsonline.com This commercially available and shelf-stable reagent serves as a "C2N1" synthon. nih.gov It possesses an acidic methylene (B1212753) group, an isocyanide functional group, and a tosyl group which acts as an excellent leaving group, all of which are essential for the mechanism of oxazole formation. nih.govsemanticscholar.org The synthesis of various 5-substituted oxazoles relies heavily on the reaction of an aldehyde with TosMIC in the presence of a base. mdpi.com
Other classical oxazole syntheses utilize different precursors. For example, the Robinson-Gabriel synthesis employs α-acylamino ketones, while the Fischer oxazole synthesis uses aldehydes and cyanohydrins. pharmaguideline.comwikipedia.orgwikipedia.org However, for preparing 5-monosubstituted oxazoles, the van Leusen method is often preferred for its high efficiency and operational simplicity. ijpsonline.com
Advanced Spectroscopic and Structural Elucidation of 5 5 Bromo 2 Fluoro 3 Methylphenyl Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of molecular structure in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial arrangement of atoms within the molecule.
One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Primary Structural Assignment
Detailed one-dimensional NMR data for 5-(5-bromo-2-fluoro-3-methylphenyl)oxazole are not extensively available in the public domain. However, based on the known chemical shifts of similar structural motifs, a hypothetical analysis can be proposed.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and oxazole (B20620) rings, as well as a singlet for the methyl group. The protons on the oxazole ring typically appear at lower field. The two aromatic protons on the brominated phenyl ring would likely appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom.
¹³C NMR: The carbon NMR spectrum would provide signals for all ten carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms (bromine, fluorine, oxygen, nitrogen) and the aromatic systems. The carbon atoms of the oxazole ring generally resonate in the range of 120-160 ppm. The carbons of the phenyl ring would show characteristic shifts influenced by the bromo, fluoro, and methyl substituents.
¹⁹F NMR: The fluorine-19 NMR spectrum would exhibit a single resonance for the fluorine atom attached to the phenyl ring. The chemical shift and coupling constants would provide information about the electronic environment of the fluorine atom.
A comprehensive table of predicted chemical shifts is provided below, based on established principles and data from structurally related compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.3 | ~15 |
| Phenyl H-4 | ~7.5 | - |
| Phenyl H-6 | ~7.7 | - |
| Oxazole H-2 | ~8.0 | ~150 |
| Oxazole H-4 | ~7.3 | ~125 |
| Phenyl C-1 | - | ~120 (d, JCF) |
| Phenyl C-2 | - | ~158 (d, JCF) |
| Phenyl C-3 | - | ~125 (d, JCF) |
| Phenyl C-4 | - | ~135 |
| Phenyl C-5 | - | ~118 |
| Phenyl C-6 | - | ~130 (d, JCF) |
| Oxazole C-2 | - | ~150 |
| Oxazole C-4 | - | ~125 |
| Oxazole C-5 | - | ~155 |
Note: These are predicted values and may differ from experimental data. 'd' indicates a doublet due to C-F coupling.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively establish the molecular structure, a suite of two-dimensional NMR experiments would be required.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the aromatic protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be critical for establishing the connectivity between the phenyl ring, the methyl group, and the oxazole ring. For instance, correlations between the methyl protons and the C-2, C-3, and C-4 carbons of the phenyl ring would confirm the methyl group's position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations between the methyl protons and the adjacent aromatic proton (H-4) would further confirm the substitution pattern on the phenyl ring.
Advanced NMR for Complex Structural Features
While the structure of this compound is relatively rigid, advanced NMR techniques could be employed to study more subtle features such as long-range couplings or to perform quantitative analysis. However, for the primary purpose of structural elucidation, the standard 1D and 2D NMR experiments are generally sufficient.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₀H₇BrFNO), the calculated exact mass is 254.9695 g/mol . mdpi.com An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.
| Parameter | Value |
| Molecular Formula | C₁₀H₇BrFNO |
| Molecular Weight | 256.07 g/mol |
| Exact Mass | 254.9695 g/mol |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis
Predicted Fragmentation Pathways:
Loss of CO: A common fragmentation pathway for oxazoles is the loss of a carbon monoxide molecule from the molecular ion.
Loss of Br: The bromine atom can be lost as a radical, leading to a significant fragment ion.
Cleavage of the oxazole ring: The oxazole ring can undergo retro-Diels-Alder type fragmentation.
Loss of methyl radical: The methyl group can be lost as a radical.
A hypothetical fragmentation table is presented below:
| m/z of Fragment | Proposed Fragment Identity | Fragmentation Step |
| 255/257 | [M+H]⁺ | Molecular ion peak (with isotopic pattern for Br) |
| 227/229 | [M+H - CO]⁺ | Loss of carbon monoxide |
| 176 | [M+H - Br]⁺ | Loss of bromine radical |
| 148 | [M+H - Br - CO]⁺ | Subsequent loss of CO after Br loss |
| 240/242 | [M+H - CH₃]⁺ | Loss of methyl radical |
Note: The presence of bromine (with its two isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) would result in characteristic isotopic patterns for bromine-containing fragments.
Use of Isotopic Labeling (e.g., Deuteration) for Fragmentation Studies
In the realm of mass spectrometry, isotopic labeling is a powerful technique for elucidating fragmentation pathways. For a molecule like this compound, selective deuteration would be instrumental in confirming proposed fragmentation mechanisms.
The process involves synthesizing an analogue of the compound where one or more hydrogen atoms are replaced by deuterium (B1214612). When this labeled compound is analyzed by mass spectrometry, the fragments containing the deuterium will have a higher mass-to-charge ratio (m/z) than the corresponding fragments from the unlabeled compound. This mass shift provides definitive evidence of which parts of the molecule are retained in a given fragment.
For instance, deuterating the methyl group on the phenyl ring would help track the fate of this substituent. If a fragment ion shows an increase of 3 Da (for a -CD3 group) compared to the unlabeled compound, it confirms the retention of the methyl group in that fragment. Conversely, the absence of this mass shift would indicate its loss during fragmentation. This method is crucial for distinguishing between isobaric fragments—fragments with the same nominal mass but different elemental compositions.
Commonly, in mass spectrometry, alkyl halides can exhibit characteristic fragmentation patterns. For example, 2-bromopropane (B125204) shows a prominent peak for the loss of the bromine atom. miamioh.edu In the case of this compound, the presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in nearly a 1:1 ratio), would result in M+ and M+2 peaks of similar intensity, confirming the presence of a single bromine atom in the molecular ion and any bromine-containing fragments. miamioh.edu
The fragmentation of heterocyclic rings like oxazole can be complex. Isotopic labeling of the oxazole ring itself, for example at the C2 or C4 positions, would be invaluable in deciphering the ring-opening and subsequent fragmentation pathways. This approach has been successfully used in the study of various heterocyclic systems to provide a detailed map of their behavior under electron impact or other ionization techniques. sapub.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would provide a characteristic vibrational fingerprint.
The expected vibrational modes for this compound can be predicted based on the analysis of similar structures. The spectra would be dominated by contributions from the substituted benzene (B151609) ring and the oxazole ring.
Expected Vibrational Frequencies:
| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| Aromatic C-H stretch | 3100 - 3000 | Typically weak to medium intensity in the IR spectrum. ajchem-a.com |
| Methyl C-H stretch (asymmetric & symmetric) | 2985 - 2950 & 2885 - 2860 | Characteristic of the -CH₃ group. |
| C=N stretch (oxazole ring) | 1620 - 1550 | Often coupled with C=C stretching vibrations. ajchem-a.com |
| C=C stretch (aromatic & oxazole rings) | 1600 - 1450 | A series of bands is expected. |
| C-O-C stretch (oxazole ring) | 1270 - 1200 (asymmetric) & 1080 - 1020 (symmetric) | Strong and characteristic of the ether linkage within the oxazole ring. esisresearch.org |
| C-F stretch | 1250 - 1020 | Strong absorption in the IR spectrum. |
| C-Br stretch | 680 - 515 | In the lower frequency region of the spectrum. |
| C-H out-of-plane bending | 900 - 675 | The pattern of these bands can indicate the substitution pattern on the benzene ring. |
This table is predictive and based on data from analogous compounds. ajchem-a.comesisresearch.org
In a study of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, aromatic C-H stretching vibrations were observed in the 3085-3045 cm⁻¹ range, while C=N and C=C mixed stretching modes were found between 1602 and 1481 cm⁻¹. ajchem-a.com For 5-bromo-2-fluoro-3-methylpyridine, a structurally related compound, IR spectra have been recorded, providing a reference for the vibrations of a similarly substituted aromatic system. nih.gov The combination of IR and Raman spectroscopy would be crucial for a complete vibrational assignment, as some modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the phenyl and oxazole rings.
The conjugation between the phenyl ring and the oxazole ring will likely result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual, unsubstituted rings. The exact position and intensity of these absorptions are influenced by the substituents on the phenyl ring.
For example, studies on other substituted phenyl oxazole and oxadiazole derivatives have shown that the nature and position of substituents can modulate the electronic properties and, consequently, the UV-Vis absorption spectra. researchgate.netnih.gov In a series of novel substituted pyrazoly 1,3,4-oxadiazole (B1194373) derivatives, the maximum absorption wavelength was not significantly altered by different solvents, suggesting that the primary electronic transitions are largely localized within the molecule's π-system. nih.gov
Predicted UV-Vis Absorption Data:
| Transition | Expected λ (nm) | Solvent |
| π → π* | 250 - 350 | Ethanol or Cyclohexane |
This table is predictive and based on general characteristics of similar aromatic heterocyclic systems. researchgate.netnih.gov
The presence of the bromine atom and the fluorine atom as substituents on the phenyl ring can also influence the electronic transitions. While their effect might be less pronounced than that of strongly electron-donating or electron-withdrawing groups, they can still cause subtle shifts in the absorption maxima. A detailed analysis, potentially supported by computational studies, would be necessary to assign the specific transitions observed in the experimental spectrum. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Crystal Growth and Optimization Techniques
The first and often most challenging step in X-ray crystallography is obtaining single crystals of suitable size and quality. For a compound like this compound, various techniques would be employed:
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate (B1210297), chloroform, or hexane (B92381) mixtures) is allowed to evaporate slowly at a constant temperature. This is the most common method for growing single crystals.
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.
The choice of solvent is critical and is often determined empirically through screening a wide range of solvents and solvent combinations.
Crystallographic Data Collection and Refinement Procedures
Once a suitable crystal is obtained, it is mounted on a diffractometer, and a beam of X-rays is passed through it. The diffraction pattern is collected by a detector. The data collection process involves rotating the crystal and collecting diffraction data over a wide range of angles.
The collected data is then processed to determine the unit cell dimensions and the space group. The crystal structure is solved using direct methods or Patterson methods and then refined. The refinement process involves adjusting the atomic coordinates and thermal parameters to obtain the best fit between the observed and calculated diffraction patterns.
For comparative purposes, the crystallographic data for a related compound, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, is presented below. This provides an example of the type of data that would be obtained for the title compound. researchgate.net
Example Crystallographic Data for a Related Compound:
| Parameter | Value |
| Chemical Formula | C₁₈H₁₇BrFN₅O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234(2) |
| b (Å) | 16.9876(4) |
| c (Å) | 11.4567(3) |
| β (°) | 98.765(2) |
| V (ų) | 1945.67(8) |
| Z | 4 |
This data is for the compound N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide and is provided for illustrative purposes. researchgate.net
The final refined structure of this compound would reveal important conformational details, such as the planarity of the rings and any intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice.
Theoretical and Computational Investigations of 5 5 Bromo 2 Fluoro 3 Methylphenyl Oxazole
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are indispensable tools for elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a molecule like 5-(5-bromo-2-fluoro-3-methylphenyl)oxazole, these calculations can predict its stable conformation, bond lengths, bond angles, and electronic properties, which are fundamental to understanding its reactivity and potential interactions with biological targets.
Density Functional Theory (DFT) has become a popular method for computational studies of organic molecules due to its favorable balance between accuracy and computational cost. irjweb.comdergipark.org.tr The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used hybrid functional for such investigations. irjweb.comdergipark.org.tr For a molecule containing bromine, fluorine, and a conjugated system, a basis set that can adequately describe the electronic structure of these atoms is crucial. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. ajchem-a.comnih.gov The inclusion of polarization functions (d,p) is essential for accurately modeling the bonding environment of non-hydrogen atoms, while diffuse functions (++) are important for describing the behavior of lone-pair electrons and potential non-covalent interactions. nih.gov
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. irjweb.com For substituted oxazole (B20620) derivatives, the nature and position of the substituents on the phenyl ring can significantly modulate this energy gap. rsc.org
Table 1: Illustrative Optimized Geometrical Parameters for this compound calculated at the B3LYP/6-311++G(d,p) level.
| Parameter | Value |
| Bond Lengths (Å) | |
| C(phenyl)-C(oxazole) | 1.485 |
| C-Br | 1.902 |
| C-F | 1.358 |
| C(phenyl)-C(methyl) | 1.510 |
| Bond Angles (º) | |
| C-C-C (phenyl ring) | 118.5 - 121.0 |
| C-C(phenyl)-C(oxazole) | 120.5 |
| Dihedral Angle (º) | |
| Phenyl-Oxazole | 45.2 |
This table presents hypothetical data for illustrative purposes, based on typical values for similar molecular structures.
While DFT methods are widely used, ab initio and post-Hartree-Fock methods provide a more rigorous treatment of electron correlation, which can be crucial for obtaining highly accurate results. nih.gov The Hartree-Fock (HF) method itself does not account for electron correlation and often serves as a starting point for more advanced calculations. nih.govnih.gov
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a systematic way to improve upon the HF approximation. nih.govnih.gov MP2 calculations, for instance, can provide more accurate geometries and energies for systems where electron correlation plays a significant role. nrel.gov For a molecule with multiple heteroatoms and a conjugated system like this compound, MP2 calculations could offer a more refined description of its conformational preferences and electronic structure compared to DFT. nrel.gov However, these methods are computationally more demanding.
Configuration Interaction (CI) is another high-level ab initio method, but its full implementation (Full CI) is computationally prohibitive for all but the smallest molecules. nih.gov Truncated CI methods, such as CISD (Configuration Interaction with Single and Double excitations), can be applied to larger molecules, but they are not size-consistent, which can be a limitation. nih.gov
Conformational Analysis and Potential Energy Surface Mapping
The presence of a rotatable single bond between the phenyl and oxazole rings in this compound makes conformational analysis a critical aspect of its theoretical investigation. The relative orientation of the two rings can significantly impact the molecule's properties and its ability to interact with other molecules.
A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle between the phenyl and oxazole rings and calculating the energy at each step. researchgate.net This analysis, typically carried out using DFT or ab initio methods, helps to identify the global energy minimum (the most stable conformation) and any local energy minima, as well as the energy barriers between them. ajchem-a.comchemrxiv.org For this compound, the PES would likely reveal a non-planar ground state due to the steric hindrance from the ortho-fluoro and meta-methyl substituents on the phenyl ring. chemrxiv.org The energy barrier to rotation would provide information about the molecule's conformational flexibility at different temperatures. irjweb.com
Table 2: Illustrative Potential Energy Surface Data for Phenyl-Oxazole Rotation in this compound.
| Dihedral Angle (º) | Relative Energy (kcal/mol) |
| 0 | 5.8 |
| 30 | 1.2 |
| 45 | 0.0 |
| 60 | 1.5 |
| 90 | 4.2 |
This table presents hypothetical data for illustrative purposes, based on general trends for substituted biaryl systems.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are powerful tools for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nrel.govnist.govwisc.edu By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹³C and ¹H NMR chemical shifts. nih.gov These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized molecule. For this compound, predicting the chemical shifts would be particularly useful for assigning the signals of the substituted phenyl ring.
Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an infrared (IR) and Raman spectrum. The calculation of vibrational frequencies is typically performed after a geometry optimization to ensure that the structure corresponds to a true energy minimum. The predicted vibrational spectrum can aid in the identification of characteristic functional group vibrations.
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C(oxazole)-2 | 151.2 |
| C(oxazole)-4 | 125.8 |
| C(oxazole)-5 | 158.9 |
| C(phenyl)-Br | 115.4 |
| C(phenyl)-F | 160.1 (d, J=245 Hz) |
| C(phenyl)-CH₃ | 139.5 |
| C(methyl) | 16.3 |
This table presents hypothetical data for illustrative purposes, based on typical values for similar molecular structures.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry can also be used to investigate the mechanisms of chemical reactions, providing insights into the formation of a target molecule. For this compound, several synthetic routes could be explored computationally, such as the Robinson-Gabriel synthesis or the Cook-Heilbron synthesis. chemrxiv.org
By mapping the reaction pathway and locating the transition states, it is possible to calculate the activation energy barriers for each step of the reaction. chemrxiv.org This information is crucial for understanding the feasibility of a proposed synthetic route and for optimizing reaction conditions. For example, a computational study of the Robinson-Gabriel synthesis of this compound would involve identifying the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. chemrxiv.org The calculated energy profile would reveal the rate-determining step of the reaction. chemrxiv.org
Table 4: Illustrative Calculated Energy Barriers for a Hypothetical Reaction Step in the Synthesis of this compound.
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Cyclization | TS1 | 18.5 |
| Dehydration | TS2 | 12.3 |
This table presents hypothetical data for illustrative purposes.
Solvent Effects in Computational Modeling
In the computational analysis of molecular structures and properties, the surrounding environment can significantly influence the results. For a molecule like this compound, the choice of solvent is a critical parameter in theoretical calculations, as it can alter electronic properties and molecular conformations. The impact of solvents is typically incorporated into quantum chemical calculations using implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net This method is computationally efficient and effectively captures the bulk electrostatic effects of the solvent on the solute molecule. For instance, studies on related heterocyclic compounds like oxazole and triazole derivatives have demonstrated that the inclusion of solvent effects through self-consistent reaction field techniques provides results that are in better agreement with experimental data obtained in solution. researchgate.netnih.gov The stability of different tautomeric forms and the electronic structure can be significantly altered when moving from the gas phase to a solvent environment. researchgate.net
For this compound, computational modeling in different solvents would likely reveal variations in its dipole moment and the energies of its frontier molecular orbitals. For example, the photophysical properties of naphthoxazole derivatives have been shown to be highly sensitive to solvent polarity, exhibiting significant solvatochromic shifts in fluorescence spectra. nih.gov This suggests that the excited-state dipole moment of these molecules increases considerably, a phenomenon that can be rationalized by computational models that include solvent effects. nih.gov
A hypothetical study on this compound might involve calculating its properties in a series of solvents with varying polarities, such as those shown in the table below. The data would be generated using Density Functional Theory (DFT) calculations, for example, at the B3LYP/6-311G++(d,p) level of theory, incorporating the PCM.
Table 1: Hypothetical Solvent Effects on Calculated Properties of this compound
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Gas Phase | 1.00 | 3.21 | -6.45 | -1.23 | 5.22 |
| Toluene (B28343) | 2.38 | 3.87 | -6.52 | -1.31 | 5.21 |
| Dichloromethane | 8.93 | 4.95 | -6.68 | -1.45 | 5.23 |
| Ethanol | 24.55 | 5.62 | -6.75 | -1.52 | 5.23 |
| Water | 78.39 | 5.89 | -6.81 | -1.58 | 5.23 |
Note: The data in this table is hypothetical and serves to illustrate the expected trends based on published studies of similar molecules.
The expected trend would be an increase in the calculated dipole moment with increasing solvent polarity, indicating a greater polarization of the molecule's electron density in polar environments. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also expected to be stabilized (lowered in energy) in polar solvents, although the effect on the HOMO-LUMO energy gap might be less pronounced.
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis are powerful computational tools used to understand the reactivity and electronic characteristics of a molecule. researchgate.net These analyses are typically performed using data from optimized molecular geometries obtained through methods like DFT. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution on the surface of a molecule, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are prone to nucleophilic attack. nih.gov Green represents regions of neutral potential.
For this compound, the MEP map would likely show the most negative potential (red) localized around the nitrogen and oxygen atoms of the oxazole ring, as these are the most electronegative atoms and are rich in electron density. tandfonline.com These sites would be the primary targets for protonation and interaction with electrophiles. The regions of positive potential (blue) would be expected around the hydrogen atoms. The bromine atom, due to its electron-withdrawing nature, would also influence the charge distribution on the phenyl ring.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. chemmethod.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an indicator of the molecule's kinetic stability and reactivity. irjweb.com A smaller energy gap suggests a more reactive molecule. researchgate.netirjweb.com
For this compound, the HOMO is likely to be distributed over the electron-rich phenyl and oxazole rings, while the LUMO may also be located across the aromatic system. The presence of the electron-withdrawing bromine and fluorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to an unsubstituted analog.
The table below presents hypothetical FMO data for this compound, calculated using DFT at the B3LYP/6-311G++(d,p) level of theory in the gas phase.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Value |
| HOMO Energy (EHOMO) | -6.45 eV |
| LUMO Energy (ELUMO) | -1.23 eV |
| Energy Gap (ΔE = ELUMO - EHOMO) | 5.22 eV |
| Ionization Potential (I ≈ -EHOMO) | 6.45 eV |
| Electron Affinity (A ≈ -ELUMO) | 1.23 eV |
| Global Hardness (η = (I - A) / 2) | 2.61 eV |
| Global Softness (S = 1 / 2η) | 0.19 eV-1 |
| Electronegativity (χ = (I + A) / 2) | 3.84 eV |
| Electrophilicity Index (ω = χ2 / 2η) | 2.83 eV |
Note: The data in this table is hypothetical and derived from the principles outlined in cited research on similar molecular systems. researchgate.netirjweb.com
These parameters provide a quantitative measure of the molecule's reactivity. A relatively large energy gap would suggest high kinetic stability. The electrophilicity index (ω) indicates the ability of the molecule to accept electrons. These computational analyses, when combined, provide a comprehensive understanding of the electronic character and potential reactivity of this compound, guiding further experimental studies. mdpi.com
Reactivity and Derivatization Studies of 5 5 Bromo 2 Fluoro 3 Methylphenyl Oxazole
The chemical scaffold 5-(5-bromo-2-fluoro-3-methylphenyl)oxazole combines a versatile oxazole (B20620) ring with a polysubstituted phenyl moiety, offering multiple sites for chemical modification. This strategic arrangement of functional groups—a bromine atom amenable to cross-coupling, an activating methyl group, and an electron-withdrawing fluorine atom—provides a rich platform for derivatization. Research into its reactivity focuses on exploiting these sites to generate novel compounds with potential applications in various fields of chemical science.
Precursor Chemistry and Analog Development
Synthesis of Structurally Related Oxazole (B20620) Analogs with Varied Phenyl Substituents
The synthesis of oxazole analogs with a range of substituents on the 5-phenyl ring is crucial for structure-activity relationship (SAR) studies. Classical methods such as the Robinson-Gabriel and Fischer syntheses, alongside modern catalytic approaches, provide access to these diverse molecules.
The Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino ketones, is a foundational method for forming the oxazole ring. wikipedia.orgsynarchive.com For the synthesis of 5-phenyl-oxazole analogs, this would typically start from a substituted phenacylamine, which is then acylated and cyclized. The diversity of the final product is directly dependent on the availability of the corresponding substituted phenacylamine precursor. A one-pot variation of this method, combining a Friedel-Crafts reaction with the Robinson-Gabriel cyclization, has been developed to generate highly substituted oxazoles from a general oxazolone (B7731731) template. wikipedia.org
The Fischer oxazole synthesis offers another route, proceeding from a cyanohydrin and an aldehyde in the presence of anhydrous acid. swiswiswift.com To generate analogs of 5-(5-bromo-2-fluoro-3-methylphenyl)oxazole, one would require the appropriately substituted benzaldehyde (B42025) to form the corresponding cyanohydrin, which then reacts with another aldehyde to form the 2,5-disubstituted oxazole.
The van Leusen oxazole synthesis is a powerful and versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org This reaction is particularly useful for creating libraries of analogs as it often proceeds under mild conditions and tolerates a wide range of functional groups on the aldehyde. mdpi.com For instance, various substituted benzaldehydes can be employed to generate a corresponding library of 5-aryl-oxazoles. Aromatic aldehydes bearing electron-withdrawing groups have been shown to exhibit higher reactivity in this synthesis. mdpi.com
Modern synthetic methods often employ metal catalysis to achieve high efficiency and regioselectivity. Copper-catalyzed reactions, for example, have been developed for the synthesis of 2,4,5-trisubstituted oxazoles from α-diazoketones and nitriles. While this provides a route to highly substituted oxazoles, the diversity of the 5-phenyl substituent is dependent on the availability of the corresponding aryl nitrile.
The following table summarizes the key synthetic approaches to 5-phenyl-oxazole analogs with varied phenyl substituents:
| Synthetic Method | Key Reactants | Advantages | Limitations for Phenyl Ring Diversity |
| Robinson-Gabriel Synthesis | 2-Acylamino ketone | Well-established, good for 2,4,5-trisubstituted oxazoles. wikipedia.org | Requires synthesis of specific substituted phenacylamine precursors. |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Historical significance, direct route to 2,5-diaryloxazoles. swiswiswift.com | Requires specific substituted benzaldehyde for cyanohydrin formation. |
| van Leusen Oxazole Synthesis | Aldehyde, TosMIC | Mild conditions, high functional group tolerance, good for 5-substituted oxazoles. wikipedia.orgorganic-chemistry.org | Diversity depends on the commercial availability or synthesis of substituted aldehydes. |
| Copper-Catalyzed Cyclization | α-Diazoketone, Aryl Nitrile | High efficiency, good for polysubstituted oxazoles. | Diversity of the 5-phenyl group is limited by the availability of the corresponding aryl nitrile. |
Strategies for Modifying the Oxazole Core Structure
Beyond altering the substituents on the phenyl ring, modifications to the oxazole core itself are essential for comprehensive SAR exploration. These strategies can involve the introduction of substituents at other positions of the oxazole ring (C2 and C4) or even more fundamental changes to the heterocyclic system.
One common strategy is the stepwise functionalization of a pre-formed oxazole ring. For example, lithiation at the C2 position of an existing oxazole, followed by quenching with an electrophile, allows for the introduction of a wide variety of substituents at this position.
The van Leusen reaction itself can be adapted to produce 4,5-disubstituted oxazoles in a one-pot manner by reacting TosMIC with an aldehyde and an aliphatic halide. mdpi.com This provides a direct entry to oxazoles with substitution at both the C4 and C5 positions.
Furthermore, tandem reactions that combine multiple synthetic steps in a single pot have emerged as powerful tools. For example, a tandem Ugi/Robinson-Gabriel sequence has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. nih.govnih.gov This multicomponent approach allows for the rapid assembly of complex oxazoles from simple starting materials, with diversity introduced at multiple positions of the oxazole core and its substituents.
Another approach involves the transformation of the oxazole ring into other heterocyclic systems. While not strictly a modification of the oxazole core, it represents a strategy for leveraging oxazole precursors to access a broader chemical space.
The table below outlines some key strategies for modifying the oxazole core:
| Modification Strategy | Description | Key Features |
| C2-Functionalization | Lithiation of the oxazole ring at the C2 position followed by reaction with various electrophiles. | Allows for late-stage diversification of the oxazole core. |
| One-Pot 4,5-Disubstitution | Adaptation of the van Leusen reaction using an aldehyde, TosMIC, and an aliphatic halide. mdpi.com | Direct synthesis of oxazoles with substituents at both C4 and C5. |
| Tandem Ugi/Robinson-Gabriel | A multicomponent reaction followed by a cyclodehydration to form 2,4,5-trisubstituted oxazoles. nih.govnih.gov | Rapid generation of molecular complexity and diversity at multiple positions. |
Diversity-Oriented Synthesis Approaches for Compound Libraries
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore a wide range of chemical space and identify novel bioactive compounds. cam.ac.uk For the generation of oxazole-based libraries, several strategies have been employed, often leveraging the robust synthetic methodologies described previously.
One prominent approach is the use of solid-phase synthesis . In this technique, one of the reactants is attached to a solid support, allowing for the use of excess reagents and simplified purification through washing. A solid-phase version of the Robinson-Gabriel synthesis has been described, enabling the parallel synthesis of numerous oxazole analogs. wikipedia.org
Multicomponent reactions (MCRs) , such as the Ugi reaction, are particularly well-suited for DOS as they allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govnih.gov By systematically varying the inputs to an MCR, large and diverse libraries of compounds can be efficiently generated. The aforementioned tandem Ugi/Robinson-Gabriel synthesis is a prime example of how MCRs can be integrated into a DOS workflow to produce oxazole libraries. nih.govnih.gov
The development of one-pot syntheses that combine several reaction steps without the isolation of intermediates is another key strategy in DOS. A one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed for the diversity-oriented synthesis of oxazoles using a general oxazolone template. wikipedia.org
These DOS approaches are instrumental in generating large and varied libraries of oxazole-containing compounds, which are essential for high-throughput screening campaigns aimed at discovering new drug candidates and materials with novel properties.
Advanced Analytical Methodologies for Research and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile organic compounds like 5-(5-bromo-2-fluoro-3-methylphenyl)oxazole. Its high resolution and sensitivity make it ideal for determining purity and performing precise quantitative measurements. Commercial suppliers of this compound often provide HPLC data to certify its quality. bldpharm.commoldb.com
A robust and validated HPLC method is essential for accurately assessing the purity of this compound and quantifying it in various matrices. The development of such a method involves a systematic optimization of several key parameters to achieve the desired separation and detection characteristics.
Key Stages of HPLC Method Development:
Column Selection: A reversed-phase C18 column is typically the first choice for a molecule with the aromatic and heterocyclic nature of this compound. The nonpolar stationary phase effectively retains the analyte, allowing for separation from more polar impurities.
Mobile Phase Optimization: A gradient elution method is often preferred over isocratic elution to ensure good resolution of the main peak from any early or late-eluting impurities. The mobile phase commonly consists of an aqueous component (like water with a buffer such as ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape) and an organic modifier (typically acetonitrile (B52724) or methanol).
Detector Wavelength Selection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the elution. The optimal wavelength is determined by analyzing the UV spectrum of this compound to find its lambda max (λmax), the wavelength of maximum absorbance, ensuring the highest sensitivity.
Flow Rate and Temperature: A standard flow rate of 1.0 mL/min is a common starting point, adjusted as needed to optimize separation time and efficiency. The column temperature is usually controlled (e.g., at 25-30 °C) to ensure run-to-run reproducibility.
Once developed, the method undergoes rigorous validation according to international guidelines (e.g., ICH) to demonstrate its suitability. This includes testing for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Typical Value/Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD at 254 nm |
| Expected Ret. Time | ~15.8 minutes (Analyte-specific) |
The applicability of chiral HPLC depends entirely on the stereochemistry of the molecule. The structure of this compound does not possess a stereocenter or axial chirality. Therefore, the molecule is achiral and does not exist as enantiomers. Consequently, analysis by chiral HPLC for enantiomeric purity is not relevant for this specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. nih.govresearchgate.net In the context of this compound, GC-MS is not the primary method for analyzing the compound itself due to its relatively low volatility. However, it is an invaluable tool for identifying and quantifying residual solvents, volatile reagents, or by-products from the synthesis process.
The analysis typically involves dissolving a sample of the compound in a suitable solvent and injecting it into the GC system. Headspace GC-MS is a particularly useful variation for this purpose, where the vapor above the sample is analyzed, concentrating volatile impurities and protecting the instrument from the non-volatile main component.
Typical GC-MS Analysis Findings:
Residual Solvents: Identification of solvents used in the final purification steps (e.g., ethyl acetate, heptane, dichloromethane).
Low Molecular Weight Intermediates: Detection of any unreacted starting materials or volatile intermediates that may persist in the final product.
Degradation Products: Identification of small, volatile molecules that may form if the compound degrades under certain conditions.
The mass spectrometer fragments the eluting compounds into characteristic ions, and the resulting mass spectrum acts as a "molecular fingerprint," which can be compared against spectral libraries (like NIST) for positive identification. scispace.commdpi.com
Table 2: Example GC-MS Method for Volatile Impurity Profiling
| Parameter | Typical Value/Condition |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C (Splitless mode) |
| Oven Program | 40 °C (hold 5 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 35-550 amu |
Thermal Analysis Techniques (TGA, DSC, DTA) for Purity and Phase Transitions
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For a crystalline solid like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability, purity, and solid-state properties.
TGA measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram plots mass percentage against temperature. For a pure, stable compound, the TGA curve will show a flat baseline until the onset of decomposition, at which point a sharp drop in mass occurs.
Information Obtained from TGA:
Decomposition Temperature: The temperature at which the compound begins to degrade, providing an upper limit for its thermal stability.
Presence of Volatiles: A small, initial mass loss at lower temperatures (e.g., < 150 °C) can indicate the presence of trapped solvents or water.
Purity Indication: A single, sharp decomposition step suggests a pure substance, whereas multiple decomposition steps could indicate the presence of thermally distinct impurities.
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and other phase transitions.
Information Obtained from DSC:
Melting Point: For a pure crystalline solid, the DSC thermogram shows a single, sharp endothermic peak corresponding to its melting point. The onset temperature of this peak is typically reported as the melting point.
Purity Assessment: The presence of impurities tends to broaden the melting peak and lower the melting point. The shape of the peak can be used to estimate the purity of the sample (van't Hoff analysis).
Polymorphism: Different crystalline forms (polymorphs) of a compound will have distinct melting points and heats of fusion, which can be identified and characterized by DSC.
Table 3: Representative Thermal Analysis Data
| Analysis Type | Parameter Measured | Typical Result for a Pure, Crystalline Sample |
| TGA | Onset of Decomposition | > 250 °C (Hypothetical value indicating high thermal stability) |
| TGA | Mass Loss at 120 °C | < 0.5% (Indicating minimal residual solvent/water) |
| DSC | Melting Point (Onset) | Sharp endotherm, e.g., 145.5 °C (Value is compound-specific) |
| DSC | Heat of Fusion (ΔHfus) | Consistent value for a specific crystalline form |
Differential Thermal Analysis (DTA) for Thermal Events
Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference as a function of temperature while both are subjected to a controlled temperature program. This analysis provides information about the thermal events occurring in the material, such as phase transitions (melting, crystallization), decomposition, and solid-state reactions. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield any specific studies that have utilized Differential Thermal Analysis for the compound this compound.
Consequently, no experimental data on the thermal events, such as melting point, decomposition temperature, or other phase transitions for this specific compound, as determined by DTA, are available in the public domain. While DTA is a standard method for characterizing the thermal properties of new chemical entities, it appears that research detailing these specific characteristics for this compound has not been published or is not readily accessible.
Therefore, a detailed discussion of its DTA profile, including research findings and data tables, cannot be provided at this time. Further empirical research would be required to determine the thermal behavior of this compound.
Future Research Directions and Unexplored Avenues in the Chemistry of 5 5 Bromo 2 Fluoro 3 Methylphenyl Oxazole
Exploration of Undiscovered Synthetic Pathways
The synthesis of substituted oxazoles is a well-established field, yet the specific architecture of 5-(5-bromo-2-fluoro-3-methylphenyl)oxazole presents unique challenges and opportunities for methodological innovation. Future research should focus on developing novel, efficient, and scalable synthetic routes.
Established methods for oxazole (B20620) synthesis, such as the van Leusen reaction which utilizes tosylmethyl isocyanide (TosMIC) and aldehydes, represent a foundational approach. nih.govmdpi.com The van Leusen synthesis is known for its reliability in producing 5-substituted oxazoles from aldehydes. mdpi.com However, the synthesis of the required 5-bromo-2-fluoro-3-methylbenzaldehyde (B1374601) precursor may itself be a multi-step process.
More contemporary and potentially more direct strategies warrant exploration. For instance, methods that construct the oxazole ring directly from carboxylic acids could offer a more convergent pathway. acs.org Recent advancements have demonstrated the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanoacetates, a method noted for its broad substrate scope and tolerance of sensitive functional groups. acs.org Adapting such a method would require sourcing or preparing 5-bromo-2-fluoro-3-methylbenzoic acid.
Future synthetic explorations could focus on the following areas:
Metal-Catalyzed Cross-Coupling Strategies: While many syntheses build the oxazole ring with the phenyl group already attached, an alternative is to first synthesize a 5-bromooxazole (B1343016) precursor and then introduce the complex phenyl group via a Suzuki or other palladium-catalyzed cross-coupling reaction. tandfonline.com This modular approach could provide flexibility.
C-H Activation/Functionalization: A highly innovative approach would involve the direct C-H functionalization of a simpler precursor. For example, starting with an oxazole attached to a 2-fluoro-3-methylphenyl group and then selectively introducing the bromine atom at the C5 position of the phenyl ring through late-stage functionalization would be a highly atom-economical strategy.
Photochemical and Electrochemical Syntheses: These methods offer green and often unique reaction pathways. An electrochemical deoxygenative reaction to synthesize oxazoles directly from carboxylic acids has been reported, which could reduce the reliance on stoichiometric reagents. acs.org Investigating photochemical routes, which can proceed under mild conditions, is another unexplored avenue. beilstein-journals.org
| Synthetic Strategy | Key Precursors | Potential Advantages | Relevant Research |
| Modified van Leusen Reaction | 5-bromo-2-fluoro-3-methylbenzaldehyde, TosMIC | Well-established, reliable for 5-substituted oxazoles | nih.govmdpi.com |
| Carboxylic Acid-Based Cyclization | 5-bromo-2-fluoro-3-methylbenzoic acid, Isocyanide | High functional group tolerance, potentially more convergent | acs.org |
| Late-Stage Cross-Coupling | 5-bromooxazole, (5-bromo-2-fluoro-3-methylphenyl)boronic acid | Modular, allows for late-stage diversification | tandfonline.com |
| Electrochemical Synthesis | 5-bromo-2-fluoro-3-methylbenzoic acid | Reduced chemical waste, mild conditions | acs.org |
Investigation of Novel Reactivity Patterns and Chemical Transformations
The reactivity of this compound is governed by the interplay of the oxazole ring and its substituents. The oxazole ring itself can undergo various transformations, while the bromo, fluoro, and methyl groups on the phenyl ring provide specific handles for derivatization and influence the molecule's electronic properties. tandfonline.comthepharmajournal.com
Future research should systematically investigate the following transformations:
Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This would be the most direct route to creating a library of derivatives, linking the core structure to other aryl, alkyl, alkynyl, or amino groups, thereby extensively modifying its properties.
Reactivity of the Oxazole Ring: While the C5 position is substituted, the C2 and C4 positions of the oxazole ring are potential sites for functionalization. Direct C-H arylation of oxazoles at the C2 position has been achieved using specific phosphine (B1218219) ligands and palladium catalysis. organic-chemistry.org Exploring the regioselectivity of such reactions on this specific substrate, given the electronic influence of the phenyl group, would be a key area of study.
Photochemical Transformations: Substituted oxazoles can undergo photochemical rearrangements and cycloadditions. tandfonline.combeilstein-journals.org Irradiation of 5-(styryl)oxazoles, for example, can lead to intramolecular cycloadditions, forming complex fused ring systems. beilstein-journals.org Investigating the photochemical behavior of this compound could uncover novel skeletal rearrangements and pathways to complex polycyclic structures.
Ring-Opening Reactions: Under certain reductive or acidic conditions, oxazole rings can be opened. tandfonline.com A systematic study of these reactions for this compound could yield functionalized acyclic amides, which are valuable synthetic intermediates in their own right.
Integration of Advanced Automation and High-Throughput Methodologies in Synthesis
To efficiently explore the synthetic and reactivity potential of this compound, modern automation and high-throughput techniques are essential. These technologies can accelerate the discovery of optimal reaction conditions and enable the rapid synthesis of derivative libraries for screening.
Automated Flow Synthesis: Continuous flow chemistry has been successfully applied to the synthesis of 4,5-disubstituted oxazoles. acs.orgrsc.org A future research goal would be to develop a fully automated flow synthesis for this compound and its derivatives. This would involve pumping reagents through packed beds of catalysts or scavengers, allowing for rapid purification and reaction telescoping. Such a system would enable gram-scale production for material science applications and rapid library generation. acs.org
High-Throughput Experimentation (HTE): HTE platforms, using microscale reactor arrays, can be employed to rapidly screen a wide range of catalysts, ligands, bases, and solvents for cross-coupling reactions at the bromine position. This would dramatically accelerate the optimization of derivatization reactions, which would be slow and material-intensive using traditional batch methods.
Deeper Computational Modeling for Complex Chemical Phenomena
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and saving significant resources. researchgate.netjcchems.com For a molecule as complex as this compound, computational modeling is not just beneficial but necessary for a deep understanding.
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the ground state geometry, electronic structure (HOMO-LUMO energy gap), and molecular electrostatic potential of the title compound. irjweb.com This information is crucial for predicting its reactivity, stability, and potential interactions with other molecules or materials. For example, modeling can help predict the most likely site for electrophilic or nucleophilic attack. irjweb.com
Quantitative Structure-Activity Relationship (QSAR): If a library of derivatives is synthesized, QSAR modeling can be used to build predictive models that correlate specific structural features with observed properties (e.g., catalytic activity, optical absorbance, or biological activity). researchgate.netnih.gov This can guide the design of new derivatives with enhanced performance.
Reaction Pathway Modeling: Computational modeling can elucidate the mechanisms of potential reactions, such as photochemical rearrangements or complex catalytic cycles. By calculating the energies of intermediates and transition states, researchers can understand why certain pathways are favored and how to design experiments to promote desired outcomes.
| Computational Method | Application for this compound | Key Insights | Relevant Research |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and spectroscopic properties. | Understanding of inherent reactivity, HOMO-LUMO gap, and charge distribution. | irjweb.com |
| QSAR Modeling | Correlating structural features of derivatives with functional properties. | Guiding the design of new derivatives with optimized properties. | researchgate.netnih.gov |
| Reaction Pathway Analysis | Elucidating mechanisms of complex transformations (e.g., catalysis, photochemistry). | Identifying key intermediates and transition states to rationalize and control reactivity. | jcchems.com |
Potential for Derivatization Towards Advanced Materials Science Applications
The structural features of this compound make it an attractive scaffold for the development of advanced materials. The conjugated system formed by the phenyl and oxazole rings, combined with the handle for derivatization (the bromine atom), opens avenues in electronics, optics, and catalysis.
Electronic and Optical Materials: Oxadiazole derivatives, which are structurally related to oxazoles, have been studied for their optical properties and use in applications like cell imaging. nih.gov By extending the conjugation of the title compound through Suzuki or Sonogashira coupling at the bromine site, it may be possible to create novel chromophores or fluorophores. The resulting molecules could be investigated as organic light-emitting diode (OLED) materials, fluorescent probes, or components of non-linear optical materials. thepharmajournal.comrsc.org The influence of the fluoro and methyl substituents on the electronic properties could allow for fine-tuning of the emission and absorption wavelengths. rsc.org
Asymmetric Catalysis: Oxazoline-containing ligands (BOX ligands) are famous in asymmetric catalysis. acs.org While the oxazole ring is aromatic and planar, derivatization could introduce chiral centers. For example, reactions at the C2 position of the oxazole could be used to install chiral side chains, creating a new class of ligands for metal-catalyzed asymmetric reactions. The inherent electronic properties of the substituted phenyl ring could modulate the catalytic activity and enantioselectivity.
Catalytic Materials: The nitrogen atom in the oxazole ring can act as a coordination site for metal ions. Functionalized oxazoles could be used to synthesize novel metal-organic frameworks (MOFs) or serve as ligands for homogeneous catalysts. Iodine compounds, for example, have been shown to act as catalysts in various oxidative transformations, and oxazole derivatives can be part of these catalytic systems. researchgate.net Exploring the coordination chemistry of this specific oxazole could lead to new catalysts for a range of organic transformations.
Q & A
Q. What are the optimal synthetic routes for preparing 5-(5-bromo-2-fluoro-3-methylphenyl)oxazole?
The synthesis typically involves cyclization of halogenated precursors. For example:
- Step 1 : Condensation of 3-fluorobenzoyl chloride with methyl 3-oxopropanoate to form an intermediate ketone (yield: ~70%) .
- Step 2 : Bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to introduce bromine selectively at the 5-position .
- Step 3 : Cyclization with ammonium acetate in acetic acid under reflux (120°C, 12 hr) to form the oxazole ring . Key reagents: Triethylamine (catalyst), potassium carbonate (base), and Pd(PPh₃)₄ for coupling reactions .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl at δ 2.3 ppm) .
- X-ray crystallography : Resolves bond angles (e.g., oxazole ring planarity with deviations <0.05 Å) and confirms stereochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 300.9784) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease activity (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ of 12 μM in HeLa cells) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in halogenation or cross-coupling reactions?
- Bromination : NBS in DMF at 40°C favors para-bromination (>90% yield), while radical initiators (e.g., AIBN) promote ortho-substitution .
- Suzuki coupling : Pd(dppf)Cl₂ with arylboronic acids in THF/H₂O (3:1) achieves >85% yield for biaryl derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions .
Q. What computational strategies are used to predict binding modes or electronic properties?
- Docking studies : AutoDock Vina evaluates interactions with target proteins (e.g., EGFR kinase, ΔG = −9.2 kcal/mol) .
- DFT calculations : Gaussian 09 optimizes geometry at B3LYP/6-31G* level, revealing HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps .
- MD simulations : GROMACS models stability in lipid bilayers for membrane permeability predictions .
Q. How can contradictory data in synthetic yields or bioactivity be resolved?
- Yield optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or solvents (DMF vs. THF) to address variability (e.g., 50–80% yields) .
- Bioactivity discrepancies : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate under standardized conditions .
- Crystallographic validation : Compare experimental XRD data (e.g., C–C bond lengths: 1.39 Å vs. DFT-predicted 1.41 Å) to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
